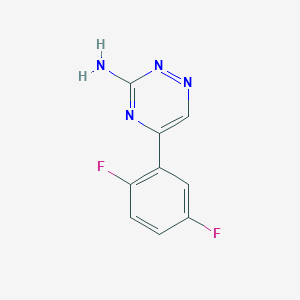

5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine

Description

Properties

IUPAC Name |

5-(2,5-difluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N4/c10-5-1-2-7(11)6(3-5)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVVGURBKPZANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CN=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Fluorine-Substituted 1,2,4-Triazines

An overview of recent literature on the synthesis of fluorine-substituted 1,2,4-triazines containing various functional groups is available.

1.1 Synthesis of 3-Amino/Mercapto-5,6-Difluoro-Substituted-1,2,4-Triazine

Musator et al. synthesized 3-mercapto/methyl Thia-5,6-di(4'-fluoro-phenyl)-1,2,4-triazine (1 and 2) from refluxing 4,4'-difluorobenzine with thiosemicarbazide in glacial acetic acid, followed by methylation via treatment with \$$MeI/NaOH/EtOH\$$ to yield 2. Similarly, refluxing 4,4'-difluorobenzil with aminoguanidine bicarbonate in n-butanol yielded 3-amino-5,6-di (4'-fluorophenyl-1,2,4-triazine (3).

1.2 Reactivity

3-Amino-5,6-difluorophenyl-1,2,4-triazines are important intermediates in the synthesis of isolated and fused heterobicyclic nitrogen systems as biological agents. Makki et al. synthesized some fluorinated 1,2,4-triazine bearing other heterocyclic moieties as cyclin dependent kinases (CDK). 3-amino-6,7-di (4'-fluorophenyl)-imidazo [3,2-b]triazine (4) and 6,7-di(4'-fluorophenyl)-2,3-dihydro-3-oxo-imidazo [3,2-b] [1,2,4-]triazine (5) were obtained from refluxing compound 3 with chloroacetonitrile and monochloroacetic acid in DMF respectively.

Synthesis of 5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine

The synthesis of 5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 2,5-dimethoxyphenyl hydrazine with cyanogen chloride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone that cyclizes to form the triazine ring.

Chemical Synthesis Techniques

3.1 General Procedures

Unless otherwise stated, all reagents were commercially available and used as supplied, without further purification. \$$^1H\$$ NMR spectra were recorded at 400 MHz on a Bruker instrument, with chemical shift values expressed in parts per million (\$$\delta\$$-values). The following abbreviations are used for the multiplicity for the NMR signals: s = singlet, b = broad, d = doublet, t = triplet, q = quartet, m = multiplet. Coupling constants are listed as J values, measured in Hz. Chromatography refers to column chromatography performed using 60 - 120 mesh silica gel and executed under positive pressure (flash chromatography) conditions.

3.2 Analytical Data

HPLC purities were found to be ≥95% in all cases. Mass spectroscopy was carried out on a Shimadzu LCMS-2010 EV using electrospray ionization conditions.

Crystallographic Data

Table 1. Crystallographic Table of Statistics

| Detail | A2A StaR2 – 4e | A2A StaR2 – 4g |

|---|---|---|

| Space Group | I222 | I222 |

| Cell Dimensions a, b, c, ( Å ) | 110.70, 112.06, 126.90 | 111.81, 111.89, 125.84 |

| Cell Angles \$$\alpha, \beta, \gamma\$$ ( ° ) | 90.0, 90.0, 90.0 | 90.0, 90.0, 90.0 |

| Resolution ( Å ) | 50.0 – 3.34 | 50.0 – 3.29 |

| Rmerge | 0.09 ( 0.85) | 0.11 ( 0.96) |

| I / \$$\sigma\$$I * | 8.0 ( 1.6 ) | 7.3 ( 1.6 ) |

| Completeness ( % ) | 94.4 ( 96.1 ) | 93.6 ( 88.2 ) |

| Redundancy | 5.4 ( 5.5 ) | 6.1 ( 6.1 ) |

| Resolution ( Å ) | 19.80 – 3.34 | 19.93 – 3.29 |

| No. Reflections Working / Test | 10,797 / 511 | 11,568 / 548 |

| Rwork / Rfree (%) | 28.2 / 29.0 | 29.3 / 33.4 |

| No. atoms Protein | 2,250 | 2,250 |

| Ligand | 21 | 21 |

| B-factors Å2 Protein | 155.9 | 154.9 |

| Ligand | 116.7 | 118.3 |

| R.m.s deviations Bond lengths ( Å ) | 0.002 | 0.002 |

| Bond Angles ( ° ) | 0.392 | 0.466 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Oxidation and Reduction: The triazine ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives of the triazine ring.

Coupling Products: Biaryl or polyaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology and Medicine:

Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals, particularly as kinase inhibitors or antimicrobial agents.

Biological Probes: It can be used in the design of probes for studying biological processes.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Electronics: Incorporation into organic electronic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluorophenyl group can enhance binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the triazine ring significantly influences melting points, solubility, and electronic properties. Key comparisons include:

Insights :

Comparison of Fluorinated Triazines :

Insights :

Biological Activity

5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 5-(2,5-difluorophenyl)-1,2,4-triazin-3-amine

- Molecular Formula: C9H6F2N4

- CAS Number: 1094296-76-0

The compound features a triazine ring substituted with a difluorophenyl group, which may enhance its binding affinity to biological targets due to the electronic properties imparted by the fluorine atoms.

The exact mechanism of action for 5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine remains largely unexplored. However, it is hypothesized that the compound may act through the inhibition of specific enzymes or receptors involved in various biological pathways. The difluorophenyl moiety is expected to contribute to increased selectivity and potency against particular molecular targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazine derivatives. For instance:

- A series of 1,2,4-triazine hybrids demonstrated significant antiproliferative effects against cancer cell lines such as MGC-803 and PC-3. These compounds were shown to induce apoptosis and inhibit colony formation .

- The incorporation of difluorophenyl groups in triazine compounds has been linked to enhanced biological activity, suggesting that 5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine could exhibit similar effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazine structure can dramatically influence biological activity:

- Compounds with electron-withdrawing groups like fluorine showed improved lipophilicity and biological efficacy compared to their non-fluorinated counterparts .

- The presence of the difluorophenyl group may enhance the interaction with target proteins due to its unique electronic characteristics.

Study on Antiproliferative Effects

A notable study evaluated a series of triazine derivatives for their antiproliferative activity. Among these derivatives:

- Compound 11E exhibited superior inhibitory effects against multiple cancer cell lines compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). The study elucidated that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through mitochondrial pathways .

Mechanistic Insights

In another investigation into the mechanisms of action:

- Researchers found that triazine derivatives could modulate apoptosis-related proteins in cancer cells. This suggests that compounds like 5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine may also engage similar pathways in inducing cell death in tumor cells .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C9H6F2N4 |

| CAS Number | 1094296-76-0 |

| Biological Activities | Anticancer properties |

| Mechanism of Action | Potential enzyme/receptor inhibition |

| SAR Insights | Enhanced activity with electron-withdrawing groups |

Q & A

Basic: What are common synthetic routes for 5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine?

Answer:

The synthesis typically involves cyclization of precursor amines with difluorophenyl-substituted intermediates. For example:

- Step 1: React 2,5-difluorophenyl derivatives (e.g., 2,5-difluorobenzonitrile) with hydrazine to form triazine precursors.

- Step 2: Optimize cyclization using phosphorus oxychloride (POCl₃) or formic acid, as seen in analogous triazine syntheses .

- Critical Note: Purify intermediates via column chromatography to avoid side products. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Basic: What biological activities are reported for this compound?

Answer:

- TRK Kinase Inhibition: Derivatives of 5-(2,5-difluorophenyl)-1,2,4-triazin-3-amine exhibit potent inhibition of tropomyosin receptor kinase (TRK), a target in cancer therapy .

- Mechanistic Insight: Competitive binding assays (e.g., IC₅₀ values < 100 nM) suggest ATP-binding site interference .

Advanced: How can researchers optimize solubility for in vivo studies?

Answer:

- Salt Formation: Use hydrochloride or phosphate salts to enhance aqueous solubility.

- Co-Solvents: Test dimethyl sulfoxide (DMSO) or PEG-400 in formulation buffers (e.g., 10% DMSO in saline).

- Structural Modification: Introduce polar groups (e.g., -OH, -SO₃H) to the triazine core, as seen in related trifluoromethyl derivatives .

Advanced: How to address contradictory biological activity data across studies?

Answer:

- Assay Variability: Standardize cell lines (e.g., use TRK-expressing Ba/F3 cells) and incubation times.

- Compound Integrity: Verify purity via HPLC and confirm stability under assay conditions (e.g., pH 7.4, 37°C).

- Control Experiments: Include positive controls (e.g., larotrectinib) to benchmark activity .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with TRK kinase (PDB ID: 6KCC). Prioritize residues (e.g., Leu657, Glu560) for hydrogen bonding .

- QSAR Modeling: Train models on IC₅₀ data from analogs (e.g., triazole derivatives) to predict substituent effects .

Advanced: How to resolve NMR discrepancies caused by fluorine atoms?

Answer:

- ¹⁹F NMR: Assign peaks using decoupling experiments (e.g., J coupling ~8–12 Hz for ortho-F).

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to clarify overlapping signals in crowded spectra .

Advanced: What strategies improve metabolic stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.